4-Bromo-3-iodo-1H-indazole-6-carboxylic acid
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Overview
Description
4-Bromo-3-iodo-1H-indazole-6-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic compounds consisting of a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of bromine and iodine atoms at the 4 and 3 positions, respectively, and a carboxylic acid group at the 6 position. Indazole derivatives are known for their diverse biological activities and are used in various medicinal and industrial applications .
Preparation Methods
The synthesis of 4-Bromo-3-iodo-1H-indazole-6-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of ortho-substituted benzylidenehydrazines using ortho-substituted benzaldehyde as the starting material.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and optimized reaction conditions .
Chemical Reactions Analysis
4-Bromo-3-iodo-1H-indazole-6-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Bromo-3-iodo-1H-indazole-6-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: Indazole derivatives are known for their pharmacological activities, such as anticancer, anti-inflammatory, and antimicrobial properties.
Biological Studies: The compound can be used in biological studies to investigate its effects on various biological targets and pathways.
Material Science: Indazole derivatives are used in the development of functional materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 4-Bromo-3-iodo-1H-indazole-6-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, and proteins. The presence of halogen atoms and the carboxylic acid group can influence its binding affinity and specificity towards these targets . The exact molecular pathways involved can vary based on the biological context and the specific target being studied .
Comparison with Similar Compounds
4-Bromo-3-iodo-1H-indazole-6-carboxylic acid can be compared with other indazole derivatives, such as:
6-Bromo-1H-indazole-4-carboxaldehyde: This compound has a similar indazole core but differs in the position and type of functional groups.
1H-indazole-3-carboxaldehyde: Another indazole derivative with a carboxaldehyde group at the 3 position instead of a carboxylic acid group.
1H-indazole-4-carboxylic acid: This compound has a carboxylic acid group at the 4 position instead of the 6 position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
4-bromo-3-iodo-2H-indazole-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrIN2O2/c9-4-1-3(8(13)14)2-5-6(4)7(10)12-11-5/h1-2H,(H,11,12)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOYFXWLVUSWRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)I)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrIN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646398 |
Source
|
Record name | 4-Bromo-3-iodo-2H-indazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.94 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885523-54-6 |
Source
|
Record name | 4-Bromo-3-iodo-2H-indazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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